REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].C(N(CC)CC)C.[CH2:13]([C:15]([CH2:22][OH:23])([CH2:18][CH2:19][CH2:20][CH3:21])[CH:16]=[O:17])[CH3:14]>>[CH2:13]([C:15]([CH2:22][O:23][S:2]([CH3:1])(=[O:4])=[O:3])([CH2:18][CH2:19][CH2:20][CH3:21])[CH:16]=[O:17])[CH3:14]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)(CCCC)CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
98, 728-734 (1965), while maintaining the reaction temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
quenched with dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)(CCCC)COS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |